molecular formula C6H8N2O3 B13151933 2-Amino-3-(isoxazol-5-yl)propanoic acid CAS No. 98135-03-6

2-Amino-3-(isoxazol-5-yl)propanoic acid

Cat. No.: B13151933
CAS No.: 98135-03-6
M. Wt: 156.14 g/mol
InChI Key: YZRGWMSKFDDWIE-UHFFFAOYSA-N
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Description

2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, leading to the activation of downstream signaling pathways. This activation can result in various biological effects, such as modulation of neurotransmitter release and inhibition of inflammatory responses .

Comparison with Similar Compounds

2-Amino-3-(isoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.

Properties

CAS No.

98135-03-6

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-amino-3-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)

InChI Key

YZRGWMSKFDDWIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CC(C(=O)O)N

Origin of Product

United States

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